

# BP Fluor 555 Azide: A Comparative Guide for Bioorthogonal Labeling

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## Compound of Interest

Compound Name: BP Fluor 555 Azide

Cat. No.: B15557179

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **BP Fluor 555 Azide**, a bright, orange-fluorescent dye, and its applications in bioorthogonal labeling. Through a detailed comparison with its alternatives, supported by experimental data and protocols, this document serves as a valuable resource for researchers selecting fluorescent probes for their experimental needs.

## Performance Comparison of BP Fluor 555 Azide and Alternatives

**BP Fluor 555 Azide** is a water-soluble fluorescent probe with an excitation maximum at 555 nm and an emission maximum at 572 nm. It is frequently marketed as an equivalent to Alexa Fluor 555, offering comparable performance in terms of brightness and photostability. This makes it a cost-effective alternative for many applications. Below is a summary of its key properties compared to other commercially available azide dyes in the same spectral range.

Feature	BP Fluor 555 Azide	Alexa Fluor 555 Azide	Cy3 Azide
Excitation Max (nm)	555	555	~550
Emission Max (nm)	572	~565	~570
Molar Extinction Coefficient (cm <sup>-1</sup> M <sup>-1</sup> )	155,000	~150,000	~150,000
Quantum Yield	Data not available	0.10	Data varies
Photostability	High	Significantly more photostable than Cy3	Less photostable than Alexa Fluor 555
Key Advantages	Cost-effective alternative to Alexa Fluor 555, high brightness and photostability.	High photostability, less self-quenching at high degrees of labeling.	Established dye, widely cited in literature.
Considerations	Direct quantum yield data is not readily available.	Higher cost compared to some alternatives.	Prone to photobleaching and dye aggregation, which can diminish fluorescence.

## Experimental Protocols

Detailed methodologies are crucial for the successful application of **BP Fluor 555 Azide**. Below are protocols for common applications.

### Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with **BP Fluor 555 Azide**.

Materials:

- Alkyne-modified protein in a sodium azide-free buffer

- **BP Fluor 555 Azide**
- 1.5x Protein Labeling Buffer (containing aminoguanidine)
- Ascorbic acid stock solution (50 mM in water, freshly prepared)
- Copper(II)-TBTA stock solution (10 mM in 55% DMSO)
- DMSO
- Inert gas (e.g., argon or nitrogen)

Procedure:

- **Preparation:** Determine the total reaction volume based on the amount of modified protein. The volume of the protein solution should not exceed one-third of the total reaction volume.
- **Reagent Calculation:** Calculate the required volumes of each reagent. A 3-fold molar excess of the dye is recommended.
- **Reaction Setup:** a. In a microcentrifuge tube, add the alkyne-modified protein solution. b. Add the 1.5x Protein Labeling Buffer and vortex briefly. c. Add the calculated volume of **BP Fluor 555 Azide** stock solution (10 mM in DMSO) and vortex thoroughly.
- **Degassing (Recommended):** To prevent oxidation of the copper catalyst, degas the reaction mixture by bubbling inert gas through the solution for 30-60 seconds.
- **Catalyst Addition:** a. Add the required volume of the freshly prepared ascorbic acid stock solution and vortex briefly. b. Add the Copper(II)-TBTA stock solution. c. Flush the headspace of the tube with inert gas and cap it tightly.
- **Incubation:** Vortex the mixture thoroughly and incubate at room temperature for 1-4 hours, or overnight if necessary.
- **Purification:** Purify the labeled protein from unreacted dye and catalyst using size-exclusion chromatography or dialysis.

## Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorophore, which is an alternative to using an azide-functionalized dye for alkyne-modified targets. The principle of SPAAC remains the same for **BP Fluor 555 Azide** reacting with a cyclooctyne-modified target.

### Materials:

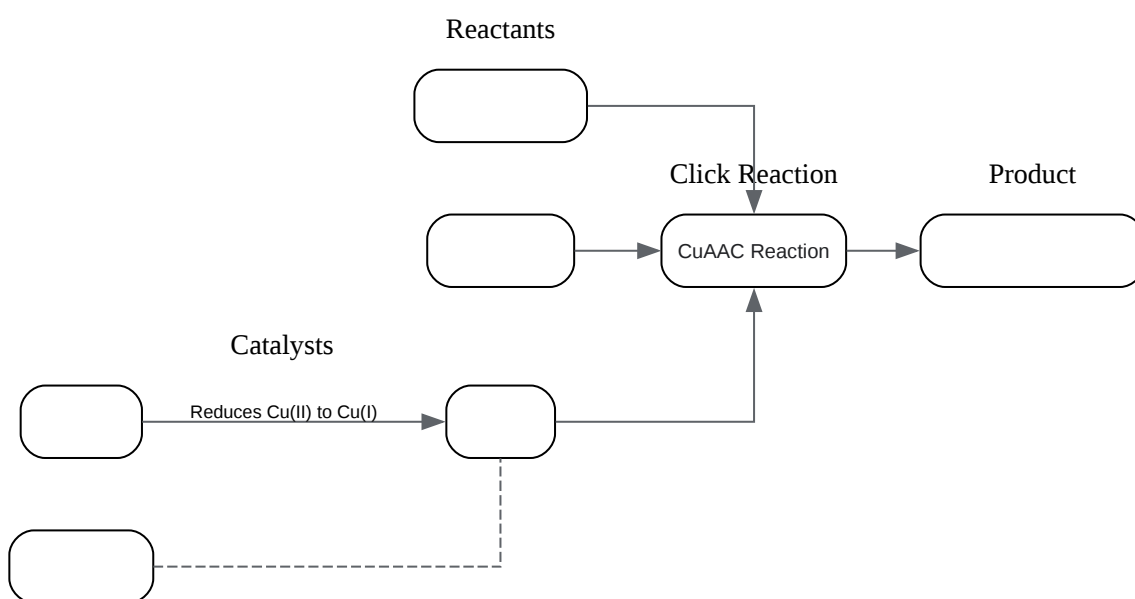
- Cells with azide-modified surface glycans (e.g., after incubation with an azido sugar)
- BP Fluor 555-DBCO (or other strained alkyne derivative)
- Hank's Balanced Salt Solution (HBSS) or other suitable imaging buffer
- Phosphate-Buffered Saline (PBS)

### Procedure:

- Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.
- Staining Solution Preparation: Prepare a working solution of BP Fluor 555-DBCO in pre-warmed HBSS. The optimal concentration should be determined empirically but typically ranges from 1-10  $\mu\text{M}$ .
- Labeling: a. Aspirate the cell culture medium and wash the cells once with pre-warmed PBS.  
b. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
- Washing: Aspirate the staining solution and wash the cells three times with PBS to remove any unreacted dye.
- Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for the 555 nm excitation and corresponding emission.

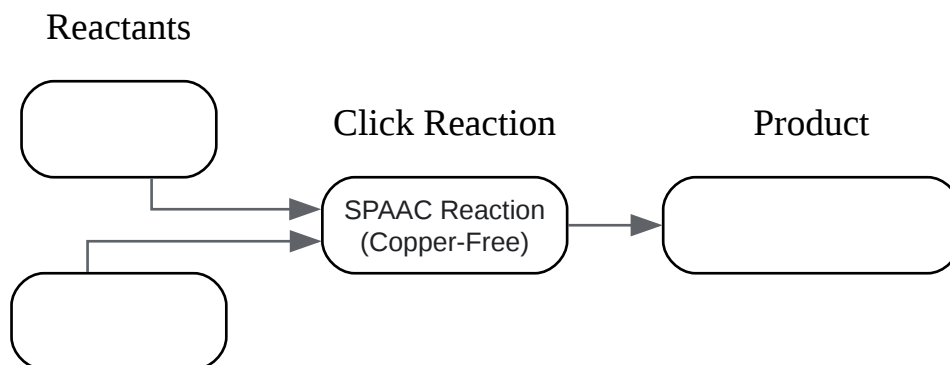
## Visualizing the Workflow

Diagrams created using Graphviz illustrate the key processes involved in the application of **BP Fluor 555 Azide**.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

In summary, **BP Fluor 555 Azide** presents a robust and efficient tool for a variety of bioorthogonal labeling applications. Its high fluorescence and photostability, combined with its cost-effectiveness, make it an attractive choice for researchers in cell biology, proteomics, and drug discovery. The provided protocols and workflows offer a starting point for the successful implementation of this versatile fluorescent probe in your research.

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